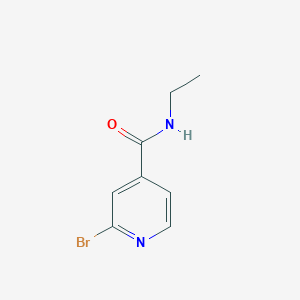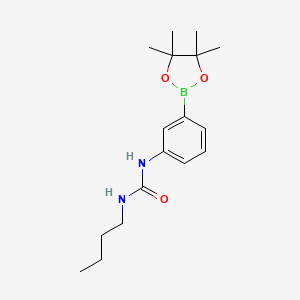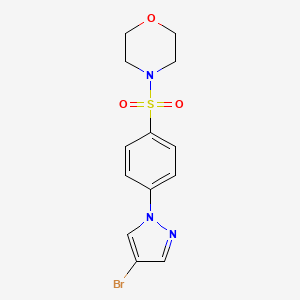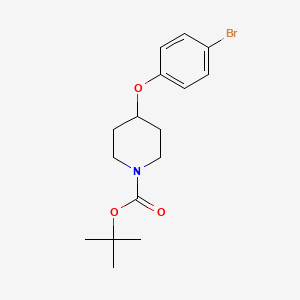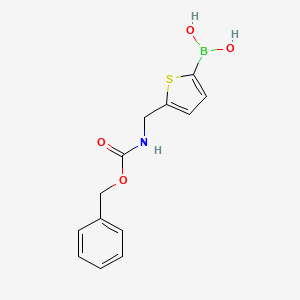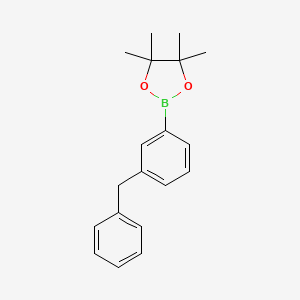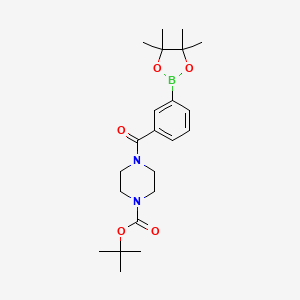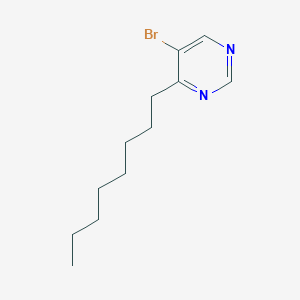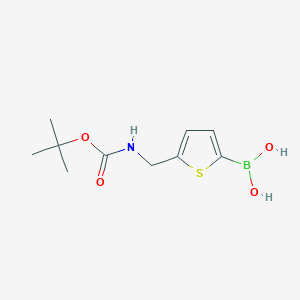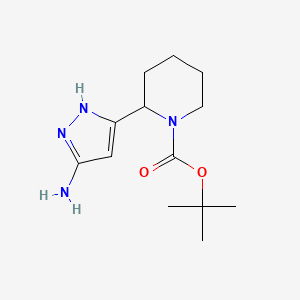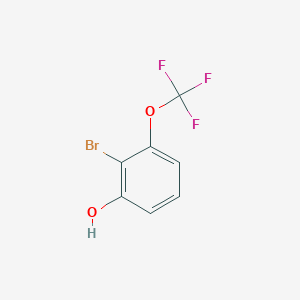
2-Bromo-3-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethoxy)phenol, also known as BTPhenol, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It has a molecular formula of C7H4BrF3O2 and a molecular weight of 257.01 .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(trifluoromethoxy)phenol is 1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H . This indicates the positions of the bromo and trifluoromethoxy groups on the phenol ring.Chemical Reactions Analysis
The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Physical And Chemical Properties Analysis
2-Bromo-3-(trifluoromethoxy)phenol is a liquid at room temperature .Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-3-(trifluoromethoxy)phenol” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process is important in the synthesis of many pharmaceutical compounds .
- Methods of Application or Experimental Procedures: The reaction involves the use of a palladium catalyst (Pd(OAc)2) and potassium acetate (KOAc) as an inexpensive base . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using this method . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Application in Antimicrobial Activity
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “2-Bromo-3-(trifluoromethoxy)phenol” is used in the synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid, which has been found to have antimicrobial activity .
- Methods of Application or Experimental Procedures: The compound was synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results or Outcomes: The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Application in Direct Arylation of Heteroarenes
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2-Bromo-3-(trifluoromethoxy)phenol” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
- Methods of Application or Experimental Procedures: The reaction involves the use of a palladium catalyst (Pd(OAc)2) and potassium acetate (KOAc) as an inexpensive base . The reactivity of di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Results or Outcomes: High yields in arylated heteroarenes were obtained using this method . The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety And Hazards
Orientations Futures
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
Propriétés
IUPAC Name |
2-bromo-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZXRLFTBQPFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethoxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

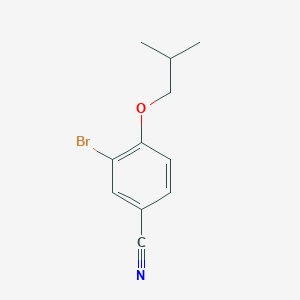
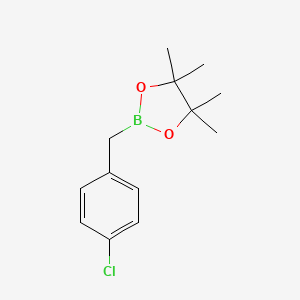
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
